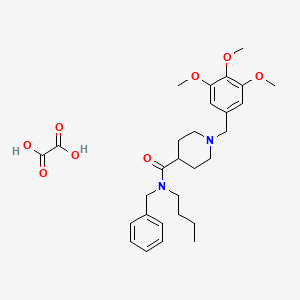
N-benzyl-N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
N-benzyl-N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide oxalate, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential application in the field of pain management. BTCP is a potent analgesic agent that exhibits high affinity towards the mu-opioid receptor. It is known to produce long-lasting analgesia with minimal side effects.
Mécanisme D'action
BTCP acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates the downstream signaling pathways that lead to the inhibition of pain signals. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
BTCP produces a range of biochemical and physiological effects. It inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. It also activates the release of endogenous opioids such as enkephalins and endorphins, which further enhance the analgesic effect. BTCP also produces side effects such as sedation, respiratory depression, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
BTCP has several advantages as a research tool. It is highly potent and produces long-lasting analgesia. It also exhibits high selectivity towards the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain management. However, it also has limitations. It produces side effects such as sedation and respiratory depression, which can limit its use in certain experiments. It also has a high potential for abuse and addiction, which can complicate its use in research.
Orientations Futures
There are several areas of future research that can be explored with BTCP. One area of interest is the development of novel analgesic agents that exhibit high selectivity towards the mu-opioid receptor and produce minimal side effects. Another area of interest is the study of the reward pathway in the brain and the development of novel agents that can target this pathway without producing addiction and abuse. Finally, there is a need for further research into the mechanisms of action of BTCP and the development of more effective pain management strategies.
Applications De Recherche Scientifique
BTCP has been extensively studied for its potential application in the management of pain. It exhibits high affinity towards the mu-opioid receptor and produces long-lasting analgesia. It has been shown to be effective in the treatment of chronic pain conditions such as neuropathic pain, cancer pain, and postoperative pain.
Propriétés
IUPAC Name |
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O.C2H2O4/c1-2-3-15-27(18-20-9-5-4-6-10-20)24(28)21-13-16-26(17-14-21)19-22-11-7-8-12-23(22)25;3-1(4)2(5)6/h4-12,21H,2-3,13-19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAGHBORYJAZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}carbonyl)morpholine oxalate](/img/structure/B3950218.png)
![4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)morpholine oxalate](/img/structure/B3950219.png)
![6-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3950237.png)

![N-benzyl-N-butyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950261.png)








![N-benzyl-1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950335.png)